4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C17H18BrN3O . The InChI code is 1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14 (15)20-17 (21)19-11-12-10-13 (18)7-8-16 (12)22/h3-8,10,22H,2,9,11H2,1H3, (H,19,20) . The Canonical SMILES is CCCN1C2=CC=CC=C2N=C1NCC3=C (C=CC (=C3)Br)O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 360.2 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass is 359.06332 g/mol . The Topological Polar Surface Area is 50.1 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : Compounds similar to 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol have been synthesized and studied for their structural properties. For instance, Sun Ducheng synthesized 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, examining its structure and conversion process through various spectroscopic methods (Sun Ducheng, 2012).
Photodynamic Therapy for Cancer Treatment : A study by M. Pişkin, E. Canpolat, and Ö. Öztürk highlighted the use of a compound related to 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol in photodynamic therapy, showcasing its potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Neuropeptide Y Y1 Receptor Antagonists : Research by H. Zarrinmayeh et al. involved synthesizing novel benzimidazoles for potential use as neuropeptide Y Y1 receptor antagonists, aiming at developing anti-obesity drugs (Zarrinmayeh et al., 1998).
Fluorescent and Colorimetric pH Probes : R. Diana et al. synthesized a fluorescent and colorimetric pH probe using a benzothiazole moiety, demonstrating its application in monitoring pH changes and potentially for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Zinc Ion Detection : S. Dey et al. developed a fluorescence sensor for Zn2+ ions, showcasing the ability of related compounds to detect specific metal ions sensitively and selectively (Dey et al., 2016).
Carbonic Anhydrase Inhibition : A study by H. Gul et al. focused on synthesizing phenolic mono and bis Mannich bases containing benzimidazole for inhibiting human carbonic anhydrase isoforms hCA I and II (Gul, Yazıcı, Tanc, & Supuran, 2016).
DNA Topoisomerase I Inhibitors : A. S. Alpan, H. Gunes, and Z. Topçu synthesized benzimidazole derivatives and evaluated their effects as inhibitors of mammalian type I DNA topoisomerases (Alpan, Gunes, & Topçu, 2007).
Eigenschaften
IUPAC Name |
4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHQUMYYTLJGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361848 | |
Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
CAS RN |
384351-72-8 | |
Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.